6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a halogenated indole derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the halogenation of indole derivatives. One common method involves the nitration of indoline, followed by reduction and halogenation steps . The reaction conditions often include the use of strong acids, such as hydrochloric acid, and reducing agents, such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenated indoles can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-fluoroindole: Another halogenated indole derivative with similar chemical properties.
7-fluoro-3,3-dimethylindoline: A closely related compound with similar structural features.
Uniqueness
6-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and alter its interaction with biological targets compared to other indole derivatives .
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
6-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11ClFN/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3 |
InChI Key |
KYRBAWDVKSRXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2F)Cl)C |
Origin of Product |
United States |
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